
Unveiling the Stability Landscape of Sofosbuvir
and Its Impurities: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799836 Get Quote

For researchers, scientists, and drug development professionals, understanding the stability of

an active pharmaceutical ingredient (API) and its impurities is paramount to ensuring drug

safety and efficacy. This guide provides a comparative stability study of the antiviral drug

Sofosbuvir and its primary degradation products under various stress conditions, supported by

experimental data and detailed methodologies.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that undergoes

metabolic activation to inhibit the viral RNA polymerase.[1] However, like any pharmaceutical

compound, it is susceptible to degradation under certain environmental conditions, leading to

the formation of impurities. These degradation products can potentially impact the drug's

potency and safety profile. This guide summarizes the findings from forced degradation

studies, offering a clear comparison of the stability of Sofosbuvir and its identified impurities.

Comparative Stability Under Stress Conditions
Forced degradation studies, conducted according to the International Council for

Harmonisation (ICH) guidelines, have revealed that Sofosbuvir is primarily susceptible to

degradation under acidic, alkaline, and oxidative conditions.[2][3][4] Conversely, the drug

demonstrates notable stability under thermal and photolytic stress.[2][4]

A summary of the degradation of Sofosbuvir under various stress conditions is presented in the

table below:
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Stress
Condition

Reagent/Pa
rameter

Duration
Temperatur
e

Degradatio
n of
Sofosbuvir
(%)

Identified
Impurities

Acidic

Hydrolysis
0.1N HCl 6 hours 70°C 23%[2]

DP I (m/z

488), Acid

Degradation

Impurity[2][4]

Alkaline

Hydrolysis
0.1N NaOH 10 hours 70°C 50%[2]

DP II (m/z

393.3), Base

Degradation

Impurity A,

Base

Degradation

Impurity B[2]

[4]

Oxidative

Degradation
3% H₂O₂ 7 days 70°C 19.02%[2]

DP III (m/z

393),

Oxidative

Degradation

Product[2][4]

Thermal

Degradation
Heat 21 days 50°C

No

degradation

observed[2]

-

Photolytic

Degradation
Sunlight 21 days Ambient

No

degradation

observed[2]

-

Characterization of Major Sofosbuvir Impurities
Several degradation products of Sofosbuvir have been identified and characterized using

techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy.[4][5] The table below provides a summary of the

key identified impurities.
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Impurity Name Molecular Formula
Molecular Weight (
g/mol )

Formation
Condition

Acid Degradation

Impurity
C₁₆H₁₈FN₂O₈P 416.08[4] Acidic Hydrolysis

Base Degradation

Impurity A
C₁₆H₂₅FN₃O₉P 453.13[4] Alkaline Hydrolysis

Base Degradation

Impurity B
C₁₃H₁₉FN₃O₉P 411.08[4] Alkaline Hydrolysis

Oxidative Degradation

Product
C₂₂H₂₇FN₃O₉P 527.15[4] Oxidative Degradation

DP I - m/z 488[2] Acidic Hydrolysis

DP II - m/z 393.3[2] Alkaline Hydrolysis

DP III - m/z 393[2] Oxidative Degradation

Experimental Protocols
The following sections detail the methodologies employed in the forced degradation studies

and the analytical techniques used for the separation and identification of Sofosbuvir and its

impurities.

Forced Degradation (Stress Testing) Protocol
The forced degradation of Sofosbuvir was carried out under the stress conditions

recommended by ICH guidelines to establish its intrinsic stability.[2][4]

Acid Hydrolysis: A solution of Sofosbuvir was prepared in 0.1 N hydrochloric acid and

refluxed at 70°C for 6 hours.[2]

Alkaline Hydrolysis: A solution of Sofosbuvir was prepared in 0.1 N sodium hydroxide and

refluxed at 70°C for 10 hours.[2]

Oxidative Degradation: A solution of Sofosbuvir was treated with 3% hydrogen peroxide at

70°C for 7 days.[2] In another study, degradation was induced using cerium (IV) in a sulfuric
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acid medium at 100°C for 25 minutes.[6]

Thermal Degradation: A stock solution of Sofosbuvir was exposed to a temperature of 50°C

for 21 days.[2]

Photolytic Degradation: A stock solution of Sofosbuvir was exposed to direct sunlight for 21

days.[2]

Analytical Methodology
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-

HPLC) method was developed for the separation and quantification of Sofosbuvir and its

degradation products.[2]

Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm).[7]

Mobile Phase: A mixture of methanol and water (50:50 v/v) containing 0.1% formic acid.[2]

Flow Rate: 1.0 mL/min.[2]

Detection Wavelength: 260 nm.[2]

Injection Volume: 20 µL.[2]

Visualizing the Degradation Pathway
The following diagram illustrates a plausible degradation pathway of Sofosbuvir under various

stress conditions, leading to the formation of the identified impurities.
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Acidic Hydrolysis

Alkaline Hydrolysis

Oxidative Degradation

Sofosbuvir
(C22H29FN3O9P)

Acid Degradation Impurity
(C16H18FN2O8P)

(m/z 416.08)

0.1N HCl, 70°C

DP I
(m/z 488)

0.1N HCl, 70°C

Base Degradation Impurity A
(C16H25FN3O9P)

(m/z 453.13)
0.1N NaOH, 70°C

Base Degradation Impurity B
(C13H19FN3O9P)

(m/z 411.08)

0.1N NaOH, 70°C

DP II
(m/z 393.3)

0.1N NaOH, 70°C

Oxidative Degradation Product
(C22H27FN3O9P)

(m/z 527.15)

3% H2O2, 70°C

DP III
(m/z 393)

3% H2O2, 70°C

Click to download full resolution via product page

Caption: Sofosbuvir degradation pathway under stress conditions.

Experimental Workflow
The logical workflow for conducting a comparative stability study of Sofosbuvir impurities is

outlined in the diagram below.
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Caption: Workflow for Sofosbuvir stability study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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